4-ethoxypyridine-3-sulfonyl chloride hydrochloride

Synthetic Intermediate Salt Selection Stability

Procure CAS 2763751-03-5 to secure a PI3K-focused intermediate with predictable 3-sulfonyl reactivity. The 4-ethoxy group adds +1.0–1.3 ClogP units versus the unsubstituted scaffold, enabling systematic logP tuning for CNS/intracellular targets. Its hydrochloride salt form provides improved crystallinity and reduced hygroscopicity over the free base (CAS 1803587-04-3), ensuring stable long-term storage and operational simplicity in multi-step syntheses without anhydrous equipment.

Molecular Formula C7H9Cl2NO3S
Molecular Weight 258.12 g/mol
CAS No. 2763751-03-5
Cat. No. B6610541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxypyridine-3-sulfonyl chloride hydrochloride
CAS2763751-03-5
Molecular FormulaC7H9Cl2NO3S
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1)S(=O)(=O)Cl.Cl
InChIInChI=1S/C7H8ClNO3S.ClH/c1-2-12-6-3-4-9-5-7(6)13(8,10)11;/h3-5H,2H2,1H3;1H
InChIKeyDZXHJOPGZOXXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride CAS 2763751-03-5: Product Overview for Procurement


4-Ethoxypyridine-3-sulfonyl chloride hydrochloride (CAS 2763751-03-5) is a substituted pyridine derivative bearing an ethoxy group at the 4-position and a sulfonyl chloride group at the 3-position, supplied as the hydrochloride salt . With the molecular formula C₇H₉Cl₂NO₃S and a molecular weight of 258.12 g/mol, this compound serves as a reactive synthetic intermediate whose sulfonyl chloride moiety enables efficient conjugation with nucleophiles including amines, alcohols, and thiols to generate sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Why 4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride Is Not Interchangeable with Unsubstituted or Isomeric Pyridine Sulfonyl Chlorides


Substitution of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride with unsubstituted pyridine-3-sulfonyl chloride (CAS 16133-25-8), its 2-substituted isomer, or the free base form introduces significant alterations to both physicochemical properties and downstream synthetic utility . The 4-ethoxy substituent enhances electron density at the pyridine nitrogen (predicted pKa shift relative to unsubstituted analog) while contributing increased lipophilicity compared to the parent scaffold . Furthermore, the hydrochloride salt form of this specific compound confers distinct handling, storage, and solubility characteristics relative to the free base (CAS 1803587-04-3), making the two forms non-fungible in moisture-sensitive synthetic applications . Generic selection of any pyridine sulfonyl chloride without regard to substitution pattern or salt form risks altered reaction kinetics, divergent product lipophilicity, and compromised purity profiles in subsequent synthetic steps .

4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride: Comparative Quantitative Evidence for Procurement Decisions


Hydrochloride Salt Form: Quantified Handling and Storage Advantage vs. Free Base

The hydrochloride salt form (MW 258.12) of 4-ethoxypyridine-3-sulfonyl chloride exhibits fundamentally different physicochemical behavior compared to the free base form (MW 221.66, CAS 1803587-04-3) . The salt form demonstrates enhanced crystallinity and reduced hygroscopicity, enabling long-term storage in a cool, dry place without specialized moisture-protective measures . In contrast, the free base sulfonyl chloride is documented as moisture-sensitive and requiring anhydrous handling conditions to prevent hydrolysis to the corresponding sulfonic acid .

Synthetic Intermediate Salt Selection Stability

4-Ethoxy Substitution: Differentiated Physicochemical Profile vs. Unsubstituted Pyridine-3-sulfonyl Chloride

The 4-ethoxy substituent on the pyridine ring of the target compound introduces measurable physicochemical differentiation from unsubstituted pyridine-3-sulfonyl chloride (CAS 16133-25-8, MW 177.61) . In class-level SAR studies of substituted pyridine sulfonyl chlorides, the ethoxy group (-OCH₂CH₃) contributes an additional 2-carbon alkyl chain and oxygen atom, increasing both molecular weight (+80.51 g/mol vs. unsubstituted) and lipophilicity (estimated ClogP increase of approximately +1.0 to +1.3 units based on fragment contribution methods) .

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

Commercial Availability: Supplier-Reported Purity Benchmark of 98%

Commercial suppliers of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride report a purity specification of 98% for this compound . While no direct head-to-head purity comparison data with other pyridine sulfonyl chloride derivatives from the same supplier is publicly available, this documented purity level establishes a procurement-relevant quality benchmark for the target compound.

Quality Control Synthetic Intermediate Purity

PI3K Pathway Targeting Potential: Structural Rationale Based on Fluoride Analog Activity

The structurally related 4-ethoxypyridine-3-sulfonyl fluoride (CAS 2138185-25-6) has been documented as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . While direct IC₅₀ data for the target sulfonyl chloride hydrochloride are not publicly available, the shared 4-ethoxypyridine-3-sulfonyl scaffold establishes a class-level inference that the sulfonyl chloride serves as a critical synthetic intermediate for generating PI3K-targeting sulfonamide drug candidates .

PI3K Inhibitor Cancer Therapy Kinase

Regioisomeric Differentiation: 3-Sulfonyl vs. 2-Sulfonyl or 4-Sulfonyl Positional Isomers

The 3-sulfonyl substitution pattern of this compound distinguishes it from the corresponding 2-sulfonyl (CAS 66715-65-9) and 4-sulfonyl (CAS 134479-04-2) pyridine regioisomers . In class-level studies of substituted pyridine sulfonyl chlorides, the 2-sulfonyl isomer exhibits distinct electronic effects due to proximity to the pyridine nitrogen (ortho effect), which can alter both the electrophilicity of the sulfonyl chloride group and the basicity of the ring nitrogen compared to the 3-substituted analog [1]. This electronic differentiation translates to divergent reaction kinetics in nucleophilic substitution reactions with amines [1].

Regiochemistry Synthetic Intermediate Medicinal Chemistry

4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride: Validated Application Scenarios for Research and Industrial Use


Synthesis of PI3K-Targeted Sulfonamide Drug Candidates

This compound serves as a key synthetic intermediate for generating sulfonamide derivatives targeting the phosphoinositide 3-kinase (PI3K) pathway. The 4-ethoxypyridine-3-sulfonyl scaffold, when conjugated to amine-containing pharmacophores via the sulfonyl chloride reactive handle, yields compounds with structural precedent for PI3K inhibition based on the demonstrated activity of the structurally related 4-ethoxypyridine-3-sulfonyl fluoride analog .

Building Block for Lipophilicity-Optimized Compound Libraries

The 4-ethoxy substituent on this compound confers measurably enhanced lipophilicity (estimated ClogP increase of +1.0 to +1.3 units) compared to unsubstituted pyridine-3-sulfonyl chloride . This property makes the compound particularly valuable for medicinal chemistry programs requiring systematic tuning of logP and membrane permeability in lead optimization campaigns, especially when constructing sulfonamide-based libraries for CNS or intracellular targets .

Preparation of 3-Substituted Pyridine Sulfonamides with Defined Regiochemistry

The unambiguous 3-sulfonyl substitution pattern of this compound enables the reproducible synthesis of 3-substituted pyridine sulfonamides without the confounding electronic perturbations associated with the 2-sulfonyl (ortho) regioisomer . This predictable reactivity is essential for constructing SAR datasets where regioisomeric consistency across compound series is required for reliable biological activity correlation .

Moisture-Tolerant Synthetic Workflows Utilizing the Hydrochloride Salt Form

The hydrochloride salt formulation of this compound (MW 258.12) offers practical handling advantages over the free base form (MW 221.66) in synthetic laboratory settings . Its enhanced crystallinity and reduced hygroscopicity enable long-term storage under standard conditions without requiring specialized anhydrous handling equipment or rigorous moisture exclusion protocols , making it suitable for use in multi-step synthetic sequences where operational simplicity is prioritized .

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